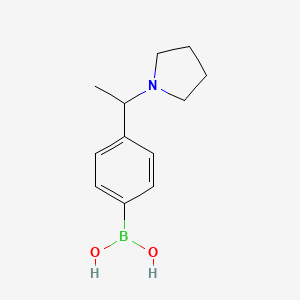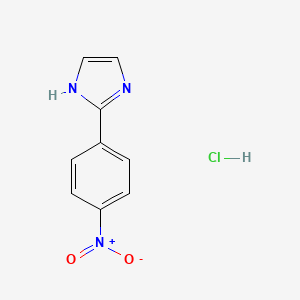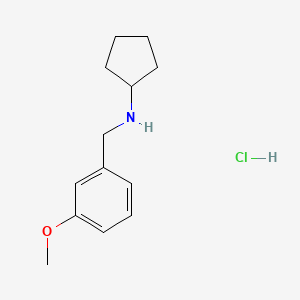
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Übersicht
Beschreibung
“®-Methyl piperazine-2-carboxylate dihydrochloride” is a versatile chemical compound with a CAS Number of 637027-25-9 . It finds application in diverse scientific research, including drug discovery, organic synthesis, and medicinal chemistry .
Molecular Structure Analysis
The molecular weight of “®-Methyl piperazine-2-carboxylate dihydrochloride” is 217.09 . Its IUPAC name is methyl (2R)-2-piperazinecarboxylate dihydrochloride . The InChI code is 1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m1…/s1 .Physical And Chemical Properties Analysis
“®-Methyl piperazine-2-carboxylate dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Conversions
(R)-Methyl piperazine-2-carboxylate dihydrochloride has been studied for its synthesis and conversion possibilities. A method was developed for its synthesis from ethylene diamine, yielding significant results in overall yield (Kutina et al., 1985).
NMDA Receptor Subunit Selectivity
This compound has also been linked to research on NMDA receptor antagonists. Studies indicate that certain NMDA receptor competitive antagonists, including derivatives of piperazine-2-carboxylic acid, display significant selectivity among NMDA receptor NR2 subunits, which could have implications in neurological research (Feng et al., 2005).
Kinetic Resolution in Bacterial Cells
The compound has been used in the kinetic resolution of racemic carboxamides in bacterial cells. This process yielded high enantiomeric excess values for both (S)- and (R)-piperazine-2-carboxylic acid (Eichhorn et al., 1997).
Synthesis of Biologically Active Compounds
There's research on the efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines from (R)-Methyl piperazine-2-carboxylate dihydrochloride. These synthesized compounds are useful in preparing biologically active compounds (Gao & Renslo, 2007).
Dieckmann Cyclization
The compound is also used in Dieckmann cyclization studies to form piperazine-2,5-diones, which is an important process in organic chemistry and pharmaceutical synthesis (Aboussafy & Clive, 2012).
Lewis Basic Catalyst
It has been found to be effective as a Lewis basic catalyst for the hydrosilylation of N-aryl imines, showing high enantioselectivity and yields for a broad range of substrates (Wang et al., 2006).
Piperazines in Peptide Carboxyl Group Derivatization
Piperazine-based derivatives are used for peptide carboxyl group derivatization, improving ionization efficiency in mass spectrometry and aiding in proteome analysis (Qiao et al., 2011).
Inhibitors of Pyruvate Dehydrogenase Kinase
Secondary amides of (R)-Methyl piperazine-2-carboxylate dihydrochloride have been investigated as inhibitors of pyruvate dehydrogenase kinase, with potential implications in metabolic research (Aicher et al., 2000).
Flame Retardant Application
Research has explored the use of piperazine-phosphonates derivatives, including those derived from (R)-Methyl piperazine-2-carboxylate dihydrochloride, as flame retardants in textiles (Nguyen et al., 2014).
Wirkmechanismus
The mechanism of action for “®-Methyl piperazine-2-carboxylate dihydrochloride” is not specified in the retrieved data. It’s possible that the mechanism of action would depend on the specific context of its use, particularly in drug discovery or medicinal chemistry.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl (2R)-piperazine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)






